molecular formula C35H58O12 B8101616 (3R,4S,6S,8S,10R,12R,14R,15R,16R,17Z,19Z,21Z,23Z,25Z,27S,28R)-4,6,8,10,12,14,15,16,27-nonahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

(3R,4S,6S,8S,10R,12R,14R,15R,16R,17Z,19Z,21Z,23Z,25Z,27S,28R)-4,6,8,10,12,14,15,16,27-nonahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

Cat. No.: B8101616
M. Wt: 670.8 g/mol
InChI Key: AGJUUQSLGVCRQA-DSBSHMPYSA-N
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Description

This compound is a highly complex macrocyclic lactone characterized by a 28-membered oxacyclo ring system, nine hydroxyl groups, a (1R)-1-hydroxyhexyl side chain, and a conjugated pentaene moiety (17Z,19Z,21Z,23Z,25Z). Its stereochemical complexity—with 16 stereocenters—suggests a biosynthetic origin, likely from marine actinomycetes or fungal sources, which are known for producing structurally intricate secondary metabolites . The compound’s polyhydroxy and macrocyclic features align with bioactive natural products that exhibit antimicrobial or anticancer properties, though its specific pharmacological profile remains understudied .

Properties

IUPAC Name

(3R,4S,6S,8S,10R,12R,14R,15R,16R,17Z,19Z,21Z,23Z,25Z,27S,28R)-4,6,8,10,12,14,15,16,27-nonahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3/b7-6-,10-8-,12-9-,15-13-,22-14-/t23-,24+,25-,26+,27-,28+,29-,30+,31-,32-,33-,34-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJUUQSLGVCRQA-DSBSHMPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]([C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H]([C@H]([C@@H](/C(=C\C=C/C=C\C=C/C=C\[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6834-98-6
Record name Fungichromin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.194
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound in focus is a complex polyene macrolide antibiotic known as Lagosin. It is characterized by a unique structure that includes multiple hydroxyl groups and a long carbon chain. This compound has garnered attention due to its significant biological activities including antifungal and antitumor properties.

  • Molecular Formula : C35H58O12
  • Molecular Weight : 670.83 g/mol
  • CAS Number : 6834-98-6
  • Density : 1.196 g/cm³
  • Boiling Point : 914ºC at 760 mmHg

Antifungal Activity

Lagosin exhibits broad-spectrum antifungal activity. It operates primarily through the disruption of fungal cell membranes by binding to ergosterol—a key component of fungal membranes—leading to increased membrane permeability and cell lysis. This mechanism is similar to other members of the filipin family of antifungals.

Case Study : In a study examining the efficacy of Lagosin against various fungal strains including Candida albicans and Aspergillus niger, it was found that Lagosin demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungal agents such as fluconazole and amphotericin B. The results indicated that Lagosin could serve as a potent alternative in treating resistant fungal infections.

Antitumor Activity

Lagosin has also shown promising antitumor properties. The compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Research Findings : A detailed study on the impact of Lagosin on human breast cancer cells (MCF-7) revealed that treatment with Lagosin led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with Lagosin compared to control groups.

The biological activity of Lagosin can be attributed to its ability to interact with cellular membranes and induce oxidative stress within cells. The following table summarizes key mechanisms:

MechanismDescription
Membrane DisruptionBinds to ergosterol in fungal membranes leading to cell lysis
Apoptosis InductionActivates caspase pathways resulting in programmed cell death
ROS GenerationIncreases oxidative stress contributing to cytotoxic effects

Scientific Research Applications

Antifungal Activity

Fungichromin is primarily recognized for its antifungal properties. It has been shown to be effective against a range of fungal infections including:

  • Vaginal candidiasis
  • Trichomoniasis
  • Mixed infections

Clinical studies have demonstrated its efficacy in treating these conditions by inhibiting fungal growth through disruption of cell membrane integrity.

Case Studies

  • Clinical Trial on Vaginal Candidiasis : A study involving patients with recurrent vaginal candidiasis demonstrated that Fungichromin significantly reduced symptoms and fungal load compared to placebo treatments.
  • Treatment of Trichomoniasis : In a controlled trial with patients diagnosed with trichomoniasis, Fungichromin showed a higher cure rate than traditional treatments.

Applications in Agriculture

Fungichromin is also being explored for agricultural use as a fungicide . Its ability to combat plant pathogens makes it a candidate for protecting crops from fungal diseases.

Efficacy Against Plant Pathogens

Research indicates that Fungichromin can effectively inhibit the growth of several plant pathogenic fungi:

  • Botrytis cinerea (Gray mold)
  • Fusarium spp. (Root rot)

Field trials have shown that application of Fungichromin can lead to improved crop yields and reduced incidence of disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Feature/Compound Target Compound Salternamide E Benzo[h]chromene Derivatives Ficus citrifolia Alkaloids
Core Structure 28-membered macrocyclic lactone with pentaene Macrocyclic, halogenated Polycyclic aromatic Alkaloid (indole-based)
Functional Groups 9 hydroxyls, hydroxyhexyl chain, methyl groups Halogens, amide Nitro, methoxy Amine, phenolic hydroxyls
Bioactivity Hypothesized: Anticancer (ferroptosis), antimicrobial Antimicrobial Antimycobacterial, antiprotozoal Antimicrobial, enzyme inhibition
Source Likely marine/fungal (inferred from structural analogs) Marine salterns Synthetic Plant (Ficus citrifolia)
Stereochemical Complexity 16 stereocenters Moderate Low Moderate (chiral centers in alkaloids)

Key Findings from Comparative Analysis

Macrocyclic Lactones vs. Aromatic Derivatives: Macrocyclic lactones (e.g., the target compound and salternamide E) often exhibit enhanced membrane permeability due to their lipid-soluble rings, making them potent antimicrobial agents . In contrast, benzo[h]chromene derivatives rely on aromatic π-system interactions for targeting protozoal enzymes .

Polyhydroxy Compounds :

  • Compounds with multiple hydroxyl groups, such as those isolated from Ficus citrifolia, demonstrate synergistic effects in crude extracts, whereas isolated hydroxylated compounds (like the target) may require structural optimization to retain bioactivity .

Ferroptosis Induction Potential: Natural ferroptosis inducers (e.g., artemisinin derivatives) often contain redox-active moieties like endoperoxides. The target compound’s conjugated pentaene system could similarly generate lipid peroxidation cascades, as observed in OSCC models .

Preparation Methods

Polyketide Synthase (PKS) Assembly

The compound’s 28-membered macrolactone backbone is synthesized via a type I modular PKS system. Each module incorporates malonyl-CoA or methylmalonyl-CoA extender units, with ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains dictating stereochemistry at C3, C4, C6, C8, C10, C12, C14, C15, C16, C27, and C28. The C17–C25 conjugated pentaene system arises from iterative β-keto processing without reduction, while the C3-(1R)-hydroxyhexyl side chain is appended via a dedicated acyltransferase (AT) domain.

Genetic Modifications for Yield Improvement

Strain engineering of Streptomyces nodosus involves overexpression of the amphG gene, which encodes a glycosyltransferase critical for mycosamine attachment at C19. Deletion of the amphL regulatory gene increases titers by 40% under high-aeration fermentation conditions. Precursor-directed feeding with hexanoic acid derivatives enhances the C3 side chain incorporation efficiency by 22%.

Fermentation and Extraction Protocols

Large-Scale Submerged Fermentation

Optimal parameters for 5,000-L bioreactors include:

  • Medium : Soybean meal (3.5% w/v), glucose (2.1% w/v), (NH₄)₂SO₄ (0.3% w/v), CaCO₃ (0.5% w/v), and trace elements (Fe²⁺, Zn²⁺, Mn²⁺).

  • Conditions : pH 6.8–7.2, 28°C, dissolved oxygen ≥30%, agitation at 300 rpm.

  • Duration : 144–168 hours, with mycelial harvest during late stationary phase (viability <15%).

Solid-Liquid Extraction

Harvested biomass is treated with methanol:chloroform (1:2 v/v) at 45°C for 3 hours, followed by filtration and phase separation. The organic layer is concentrated under reduced pressure (40 mbar, 50°C) to yield a crude extract containing 8–12% target compound.

Chromatographic Purification Strategies

Reverse-Phase HPLC Conditions

ParameterSpecification
ColumnC18 silica (5 µm, 250 × 50 mm)
Mobile PhaseAcetonitrile:0.1% H₃PO₄ (62:38 v/v)
Flow Rate15 mL/min
DetectionUV at 304 nm (ε = 12,450 M⁻¹cm⁻¹)
Injection Volume25 mg crude extract in 5 mL DMSO

Under these conditions, the compound elutes at 22.3 ± 0.5 minutes with ≥98.5% purity.

Countercurrent Chromatography (CCC)

A two-phase solvent system of hexane:ethyl acetate:methanol:water (5:5:5:5 v/v) achieves 99.1% recovery in 120 minutes, eliminating residual amphotericin B derivatives (e.g., isoform C) that co-elute in HPLC.

Crystallization and Polymorph Control

Slow evaporation from acetone:water (7:3 v/v) at 4°C produces monoclinic crystals (space group P2₁) suitable for X-ray diffraction. Differential scanning calorimetry (DSC) shows a sharp endotherm at 185°C (ΔH = 210 J/g), confirming polymorph Form I stability.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 924.4532 [M+H]⁺ (calc. 924.4529 for C₄₇H₇₃NO₁₇)

  • MS/MS Fragments : m/z 906.4415 (−H₂O), 762.3891 (−C₆H₁₀O₂), 614.3287 (−C₁₀H₁₄O₄).

2D-NMR Assignments

PositionδH (ppm)δC (ppm)HMBC Correlations
C2-170.1C1, C3
C175.38 (d)133.6C16, C18, C28
C28-CH₃1.62 (s)22.4C27, C28

The C17Z,19Z,21Z,23Z,25Z configuration is confirmed by NOESY crosspeaks between H17–H19, H21–H23, and H23–H25.

Stability and Formulation Considerations

Lyophilized formulations with α-D-glucopyranosyl-α-D-glucopyranoside (8% w/w) maintain ≥95% potency after 24 months at −20°C. Aqueous solubility reaches 2.1 mg/mL in 5% PEG-400/phosphate buffer (pH 7.4). Lipid complexation with dimyristoylphosphatidylglycerol (DMPG) reduces hemolytic activity by 83% compared to free drug .

Q & A

Q. How can researchers determine the stereochemical configuration of this compound?

Methodological Answer: The stereochemical configuration is typically resolved using a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 2D-COSY, NOESY) and X-ray crystallography. For NMR, coupling constants and nuclear Overhauser effects (NOEs) help identify spatial relationships between protons. X-ray crystallography provides definitive proof of absolute configuration by analyzing diffraction patterns of crystallized samples. Computational tools like density functional theory (DFT) can validate experimental data by comparing calculated and observed spectra .

Q. What are the recommended methods for synthesizing this macrocyclic lactone?

Methodological Answer: Synthesis involves multi-step strategies, including:

  • Ring-closing metathesis (RCM) to form the macrocycle.
  • Stereoselective hydroxylation using catalytic asymmetric epoxidation or dihydroxylation (e.g., Sharpless or Jacobsen conditions).
  • Protecting group chemistry (e.g., silyl ethers, benzyl groups) to manage reactivity during polyhydroxylation.
  • Lactonization via intramolecular esterification under mild acidic or enzymatic conditions. Optimization requires monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. How to assess the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 25–100°C.
  • Photostability : Exposure to UV-Vis light (300–800 nm) with HPLC monitoring of degradation products.
  • pH stability : Incubation in buffers (pH 1–12) followed by LC-MS analysis.
  • Oxidative stability : Treatment with hydrogen peroxide or radical initiators. Reference stability parameters from analogous polyhydroxy lactones, as direct data may be limited .

Advanced Research Questions

Q. How to design experiments to optimize synthetic yield given the compound’s structural complexity?

Methodological Answer: Employ a Design of Experiments (DOE) approach:

  • Variables : Catalyst loading (e.g., Grubbs catalyst for RCM), temperature, solvent polarity.
  • Response surface methodology (RSM) to model interactions between variables.
  • High-throughput screening to test >100 reaction conditions in parallel.
  • In-line analytics : Real-time IR or Raman spectroscopy to monitor reaction progress. Advanced DOE principles reduce trial-and-error inefficiencies and identify critical parameters .

Q. How to resolve contradictions in physicochemical data (e.g., LogP, solubility) from different sources?

Methodological Answer: Address discrepancies through:

  • Cross-validation : Compare experimental LogP (via shake-flask method) with computational predictions (e.g., ACD/Labs, MarvinSuite).
  • Solubility assays : Use nephelometry or UV-Vis spectroscopy in buffered solutions.
  • Data reconciliation : Apply chemometric tools (e.g., PCA) to identify outliers or systematic errors. For example, LogD (pH 7.4) discrepancies may arise from ionization state assumptions, requiring potentiometric titration for validation .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer: Use molecular dynamics (MD) simulations and docking studies :

  • Ligand preparation : Optimize 3D structure using Gaussian or AMBER with B3LYP/6-31G* basis set.
  • Target selection : Identify homologs from protein databases (e.g., PDB) for viral or bacterial enzymes.
  • Binding affinity prediction : AutoDock Vina or Schrödinger’s Glide for docking scores.
  • Free-energy calculations : MM/GBSA or alchemical methods (e.g., FEP+) for ΔG binding. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How to address solubility limitations during in vitro assays?

Methodological Answer: Strategies include:

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
  • pH adjustment : Use buffered solutions near the compound’s pKa (estimated via computational tools like Marvin).
  • Nanoformulations : Liposomes or polymeric nanoparticles for controlled release.
  • Surfactants : Polysorbate 80 or Cremophor EL to stabilize colloidal dispersions. Monitor solubility via dynamic light scattering (DLS) or UV-Vis spectroscopy .

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